3-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride
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Overview
Description
3-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride is a chemical compound with the molecular formula C10H13BrClN. It is a versatile material used in scientific research, particularly in drug synthesis and organic transformations due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride typically involves the bromination of N-(cyclopropylmethyl)aniline. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts . These reactions lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-methylaniline: Similar in structure but with a methyl group instead of a cyclopropylmethyl group.
4-Bromo-N-(cyclopropylmethyl)aniline: Similar but with the bromine atom at a different position on the aromatic ring.
Uniqueness
3-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in specialized applications such as targeted drug synthesis and advanced organic transformations.
Properties
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-2-1-3-10(6-9)12-7-8-4-5-8;/h1-3,6,8,12H,4-5,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZILXLGEFDFPCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=CC=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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